[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with a molecular formula of C14H18N2O7. This compound is characterized by its unique structure, which includes an oxolan ring and a pyrimidinyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions
[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the acetoxy group, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in a variety of compounds depending on the nucleophile used .
Scientific Research Applications
[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to various biological effects, such as antiviral activity by preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: Similar in structure but differs in the position of the hydroxy group.
[(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains additional acetoxy groups and a different ring structure.
Uniqueness
[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C15H20N2O7 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H20N2O7/c1-8-6-17(15(21)16(4)14(8)20)13-5-11(23-10(3)19)12(24-13)7-22-9(2)18/h6,11-13H,5,7H2,1-4H3/t11?,12-,13-/m1/s1 |
InChI Key |
NTARYRJJLKYERJ-VFRRUGBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2CC([C@H](O2)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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